molecular formula C18H26N2 B11126907 1-(2-cyclohexylethyl)-2-propyl-1H-benzimidazole

1-(2-cyclohexylethyl)-2-propyl-1H-benzimidazole

Cat. No.: B11126907
M. Wt: 270.4 g/mol
InChI Key: MYJZAIDHUSZEKX-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-2-propyl-1H-1,3-benzodiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and a cyclohexylethyl group that may influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexylethyl)-2-propyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexylethyl)-2-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2-cyclohexylethyl)-2-propyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The cyclohexylethyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-cyclohexylethyl)-benzimidazole
  • 2-cyclohexylethyl-1H-benzotriazole
  • 1-(2-cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole

Uniqueness

1-(2-cyclohexylethyl)-2-propyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical properties and biological activity. The presence of the propyl group at the 2-position of the benzodiazole ring may enhance its lipophilicity and membrane permeability, making it a promising candidate for various applications.

Properties

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-2-propylbenzimidazole

InChI

InChI=1S/C18H26N2/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)14-13-15-9-4-3-5-10-15/h6-7,11-12,15H,2-5,8-10,13-14H2,1H3

InChI Key

MYJZAIDHUSZEKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCC3CCCCC3

Origin of Product

United States

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